2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride
Description
“2-[(4-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride” is a benzodiazole derivative characterized by a fused benzene-diazole ring system. The compound features a 4-methoxyphenylmethyl substituent at position 2 and a propyl group at position 1, with a hydrochloride counterion enhancing its solubility and stability. Benzodiazoles are structurally analogous to benzimidazoles but differ in the nitrogen atom positions within the heterocyclic ring, influencing electronic properties and biological interactions . This compound’s design likely aims to modulate receptor binding or metabolic stability, as seen in structurally related pharmaceuticals (e.g., Tamsulosin Hydrochloride, which shares a methoxyphenyl moiety) .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFASIFNJGMWDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Antiproliferative Activity
Recent studies have indicated that derivatives of benzodiazoles, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown promising results against the MDA-MB-231 breast cancer cell line, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating strong potential for use as an antibacterial agent. The antifungal properties have also been explored, with moderate activity observed against Candida albicans and Aspergillus niger .
Case Study 1: Anticancer Activity
In a study published in the ACS Omega, researchers synthesized various benzodiazole derivatives and evaluated their antiproliferative activities. Among these, a compound structurally related to 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole showed the best results against breast cancer cells. The study concluded that modifications to the benzodiazole structure could enhance its anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzodiazole derivatives revealed that compounds similar to 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole exhibited significant antibacterial effects. The study highlighted the importance of substituent groups in enhancing activity against resistant strains of bacteria .
Comparative Data Table
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| 2g | Antiproliferative | MDA-MB-231 | IC50 = X μM |
| Similar Derivative | Antibacterial | Staphylococcus aureus | MIC = 4 μg/mL |
| Similar Derivative | Antifungal | Candida albicans | MIC = 64 μg/mL |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally and functionally related molecules is provided below:
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure Influence :
- Benzodiazole vs. Benzimidazole : The 1,3-benzodiazole core lacks the imidazole’s contiguous nitrogen atoms, reducing hydrogen-bonding capacity compared to benzimidazoles (e.g., Telmisartan intermediates) . This may lower target affinity but improve metabolic stability.
- Imidazole Derivatives : SKF96365 shares the methoxyphenyl motif but uses an imidazole core, which is more polarizable, enhancing ion-channel interactions.
Substituent Effects: 4-Methoxyphenyl Group: Common in CNS-active compounds (e.g., Tamsulosin ), this group balances lipophilicity and electron-donating effects, aiding membrane penetration and receptor binding. Propyl vs.
Salt Form and Solubility :
- Hydrochloride salts universally enhance aqueous solubility. However, the target compound’s logP (~3.2) suggests moderate lipophilicity, aligning with benzodiazole-based CNS drugs .
Notes
Data Limitations : Direct pharmacological data for the target compound is absent in the provided evidence; comparisons rely on structural analogs and physicochemical predictions.
Synthetic Considerations : Phase-transfer catalysts (e.g., PEG-400 ) or HCl gas treatment (as in venlafaxine synthesis ) may optimize yield and purity during synthesis.
Regulatory Context : Impurity profiles for related compounds (e.g., EP standards ) underscore the need for stringent analytical validation to meet ISO 17034 guidelines .
Méthodes De Préparation
Nucleophilic Substitution
Reacting 2-(bromomethyl)-1-propyl-1H-benzimidazole with 4-methoxybenzylamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 8–12 hours yields the secondary amine intermediate.
Example Protocol
Palladium-Catalyzed Cross-Coupling
Aryl coupling using Pd catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos in 1,4-dioxane at 90°C under inert atmosphere enables direct attachment of the 4-methoxyphenyl group.
Example Protocol
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (1.5 eq)
-
Solvent : 1,4-Dioxane
-
Temperature : 90°C, 24 hours
Propyl Group Introduction at N1
Alkylation of the benzimidazole nitrogen with 1-bromopropane occurs prior to or concurrently with cyclization.
One-Pot Synthesis
Combining o-phenylenediamine, bromoacetic acid, and 1-bromopropane in HCl facilitates simultaneous cyclization and N1-propylation.
Optimized Conditions
-
Molar Ratio : o-Phenylenediamine (1 eq), bromoacetic acid (1 eq), 1-bromopropane (1.2 eq)
-
Acid : 4 M HCl
-
Temperature : Reflux (12 hours)
-
Yield : ~60%
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Procedure
-
Dissolve 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-benzimidazole (1 eq) in ethanol.
-
Add concentrated HCl (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour, filter, and wash with cold ethanol.
Characterization
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromomethylation → Amine coupling | ~70% | High regioselectivity | Requires brominated intermediate |
| Pd-Catalyzed Coupling | Direct aryl coupling | ~65% | Avoids halogenated precursors | Sensitive to oxygen/moisture |
| One-Pot Synthesis | Cyclization + alkylation | ~60% | Simplified workflow | Lower yield due to competing reactions |
Purification and Analytical Techniques
-
Column Chromatography : Silica gel (100–200 mesh) with 5–10% methanol in ethyl acetate.
-
Spectroscopic Validation : ¹H-NMR, ¹³C-NMR, and HRMS confirm structure.
Challenges and Optimization Strategies
Q & A
Q. What established synthetic routes exist for 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzodiazole precursors and 4-methoxybenzyl derivatives. A common approach includes refluxing intermediates (e.g., 1-propyl-1H-benzodiazole) with 4-methoxybenzyl chloride in anhydrous ethanol under nitrogen, followed by hydrochloric acid neutralization to form the hydrochloride salt . Purity validation requires orthogonal methods:
- HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
- ¹H/¹³C NMR to confirm structural integrity (e.g., methoxy singlet at δ 3.8 ppm, benzodiazole aromatic protons).
- Mass spectrometry (ESI-MS) for molecular ion verification.
Safety protocols for handling intermediates (e.g., 4-methoxybenzyl chloride) should follow GHS guidelines, including fume hood use and PPE .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves molecular conformation and hydrogen-bonding patterns, as demonstrated in structurally analogous benzodiazoles .
- FTIR identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹, O-CH₃ bend ~1250 cm⁻¹).
- UV-Vis spectroscopy assesses electronic transitions for photostability studies (λmax ~270–300 nm in methanol).
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
- Methodological Answer : A 2³ factorial design evaluates variables: temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–5 mol%). Response variables include yield and purity. Statistical tools (ANOVA) identify significant factors. For example, ethanol may enhance purity due to reduced side reactions, while higher temperatures accelerate kinetics but risk decomposition .
Q. How should researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Dose-response validation : Replicate studies with purified batches to exclude impurity-driven artifacts.
- Mechanistic studies : Employ molecular docking (AutoDock Vina) to assess binding affinity variations caused by protonation states (hydrochloride vs. free base) .
Q. What computational strategies predict the compound’s stability under varying pH and temperature?
- Methodological Answer :
- DFT calculations (Gaussian 09) model degradation pathways (e.g., hydrolysis of the methoxy group at pH < 3).
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. COMSOL Multiphysics simulates diffusion-limited decomposition in solid-state formulations .
Q. How can interdisciplinary approaches enhance understanding of the compound’s mechanism of action?
- Methodological Answer : Integrate:
- Chemical engineering principles (e.g., membrane separation for metabolite analysis post-biotransformation) .
- Pharmacokinetic modeling (GastroPlus) to predict bioavailability and tissue distribution.
- In vivo zebrafish models for real-time toxicity profiling, correlating with in vitro data .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
